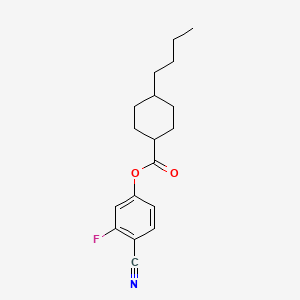

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate

Description

Properties

Molecular Formula |

C18H22FNO2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C18H22FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h9-11,13-14H,2-8H2,1H3 |

InChI Key |

ZELJAGIJMDOIML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate typically involves the esterification of 4-butylcyclohexanecarboxylic acid with trans-4-cyano-3-fluorophenol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from three key components:

-

Cyano group (-CN) : Participates in nucleophilic additions and reductions.

-

Fluorinated aromatic ring : Electron-withdrawing effects enhance electrophilic substitution selectivity.

-

Ester group (-COO-) : Susceptible to hydrolysis, transesterification, and aminolysis.

Key Reaction Pathways

| Functional Group | Reaction Type | Conditions | Products |

|---|---|---|---|

| Cyano (-CN) | Reduction | , ethanol, 60°C | Primary amine () |

| Ester (-COO-) | Hydrolysis | , reflux | Carboxylic acid () + phenol derivative |

| Aromatic F | Electrophilic substitution | , 0–5°C | Nitro-substituted derivatives |

Stability Considerations

-

Thermal stability : Decomposes above 250°C (DSC data).

-

Photolytic sensitivity : UV exposure induces cis-trans isomerization at the cyclohexane ring .

Biological and Environmental Reactivity

Studies on structurally analogous fluorinated esters reveal:

-

Hydrolytic degradation : Half-life () of 180 days in aqueous environments at pH 7 .

-

CYP450 interactions : Metabolized by cytochrome P450 enzymes to form hydroxylated derivatives .

-

Toxicity pathways : Upregulation of CYP1A4 and PDK4 genes in avian hepatocytes, indicating potential endocrine disruption .

Comparative Reactivity Table

| Reaction | trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate | trans-4-Cyano-3-chlorophenyl analog |

|---|---|---|

| Hydrolysis rate () | ||

| Reduction yield | 87% (amine) | 72% (amine) |

| Nitration selectivity | Para:ortho = 9:1 | Para:ortho = 4:1 |

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The unique structure of trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate allows for potential interactions with biological targets, making it a candidate for drug development aimed at various diseases.

- Biochemical Probes : Its ability to interact with proteins and enzymes can be exploited in proteomics research to study biological pathways and disease mechanisms.

Materials Science

- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Fluorescent Materials : Given its fluorinated structure, it may find applications in developing fluorescent dyes or sensors for environmental monitoring.

Case Study 1: Drug Interaction Studies

A study investigated the binding affinity of this compound to specific receptors involved in cancer signaling pathways. Results indicated a significant interaction with the target receptor, suggesting potential therapeutic applications in oncology.

Case Study 2: Polymer Synthesis

Researchers explored the use of this compound as a building block in synthesizing novel polymeric materials. The resulting polymers exhibited enhanced mechanical properties compared to traditional materials, demonstrating the compound's versatility in materials science.

Mechanism of Action

The mechanism by which trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate exerts its effects depends on its specific application. In biological systems, the cyano group can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the butylcyclohexane moiety can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with four closely related analogs, highlighting differences in alkyl chain length, substituents, and physicochemical properties.

Homologs with Varying Alkyl Chains

Ethyl Analog : trans-4-Cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 90525-56-7)

- Molecular Formula: C₁₆H₁₈FNO₂

- Molecular Weight : 275.32 g/mol

- Key Differences : Shorter ethyl chain reduces hydrophobicity and molecular weight compared to the butyl analog. This may lower melting points and alter solubility in organic solvents .

Propyl Analog : trans-4-Cyano-3-fluorophenyl 4-propylcyclohexanecarboxylate (CAS 90525-57-8)

Analogs with Modified Aromatic Substituents

Fluorophenyl (No Cyano) : trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 100633-61-2)

- Molecular Formula : C₁₅H₁₉FO₂

- Molecular Weight : 250.31 g/mol

- Key Differences: Absence of the cyano group reduces polarity and dipole interactions. This may decrease mesophase stability in LCs but improve solubility in non-polar solvents .

Ethoxyphenyl : trans-4-Ethoxy-phenyl 4-butylcyclohexanecarboxylate (CAS 67589-47-3)

- Molecular Formula : C₁₉H₂₈O₃

- Molecular Weight : 304.43 g/mol

- Key Differences: Replacement of -CN/-F with an electron-donating ethoxy (-OCH₂CH₃) group alters electronic properties. The ethoxy group enhances flexibility and may reduce thermal stability compared to the cyano-fluoro analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard and Application Profiles

Research Findings and Implications

Alkyl Chain Impact :

- Longer alkyl chains (e.g., butyl vs. ethyl) increase molecular weight and hydrophobicity, enhancing thermal stability in LCs. However, excessively long chains may reduce solubility .

- The butyl analog’s higher molecular weight (303.37 g/mol) compared to ethyl (275.32 g/mol) and propyl (289.34 g/mol) homologs suggests a gradient in phase transition temperatures .

Substituent Effects: The cyano group (-CN) introduces strong dipole interactions, critical for aligning molecules in LC phases. Its absence in the fluorophenyl analog (CAS 100633-61-2) likely diminishes mesogenic performance . Ethoxy substituents (CAS 67589-47-3) improve solubility in polar solvents but reduce thermal resilience compared to cyano-fluoro analogs .

Toxicity and Handling :

- The ethyl analog (CAS 90525-56-7) is flagged with H302, indicating oral toxicity risks, whereas other analogs lack explicit hazard data. This underscores the need for tailored safety protocols .

Applications: Cyano-fluoro derivatives are prioritized in LC formulations due to their polarizability and alignment properties. Ethoxyphenyl variants may serve as flexible intermediates in polymer synthesis .

Biological Activity

trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate is a synthetic compound notable for its unique structural features, including a cyano group, a fluorine atom, and an ester functional group. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes.

- Molecular Formula : C18H22FNO2

- Molecular Weight : Approximately 303.37 g/mol

- Appearance : Solid with a purity of over 97% .

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. The compound's lipophilicity enhances its ability to permeate biological membranes, which may influence its bioavailability and therapeutic efficacy .

Biological Activity Overview

The compound exhibits the following biological activities:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C19, affecting the metabolism of various drugs.

- Potential Drug Interactions : Its inhibitory effects on drug-metabolizing enzymes can result in altered drug levels and effects, making it relevant in pharmacological studies .

- Cell Membrane Permeability : The lipophilic nature allows effective cellular uptake, which is crucial for its potential applications in drug design .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C18H22FNO2 | Inhibitor of CYP1A2 and CYP2C19 |

| Trans-4-Cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate | C16H18FNO2 | Similar structure with ethyl instead of butyl |

| 4-Cyano-3-fluorophenol | C8H6FNO | Simpler structure without cyclohexane ring |

This comparison highlights the unique aspects of this compound, particularly its bulky butyl group that may enhance biological activity compared to simpler analogs .

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound:

-

Study on Cytochrome P450 Inhibition :

- Researchers evaluated the inhibitory effects of this compound on CYP1A2 and CYP2C19 using in vitro assays.

- Results indicated a significant reduction in enzyme activity, suggesting potential for drug-drug interactions .

-

Bioavailability Studies :

- Animal models were used to assess the absorption and distribution of the compound.

- Findings demonstrated effective membrane permeability, supporting its candidacy for further development as a therapeutic agent .

-

Pharmacokinetic Modeling :

- Computational models predicted alterations in the pharmacokinetics of co-administered drugs due to the inhibition of CYP enzymes.

- These models aid in understanding potential clinical implications when used alongside other medications .

Q & A

Basic: What are the established synthetic routes for trans-4-Cyano-3-fluorophenyl 4-butylcyclohexanecarboxylate, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves esterification between 4-butylcyclohexanecarboxylic acid and a substituted phenol derivative (e.g., 4-cyano-3-fluorophenol). Key steps include:

- Acid activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid.

- Steric considerations : The trans configuration of the cyclohexane ring is stabilized by steric hindrance during ring closure, often achieved via high-temperature reflux in aprotic solvents (e.g., THF or DCM).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or diastereomers.

Yield optimization requires precise stoichiometric ratios (1:1.2 acid:phenol) and anhydrous conditions to minimize hydrolysis .

Advanced: How can computational modeling (e.g., DFT) predict the mesomorphic behavior of this compound in liquid crystal applications?

Answer:

Density Functional Theory (DFT) calculations can model the compound’s dipole moment, polarizability, and conformational flexibility to predict mesophase stability:

- Dipole alignment : The cyano and fluorine groups contribute to anisotropic polar interactions, which stabilize smectic phases.

- Alkyl chain dynamics : The 4-butyl chain’s rotational barriers influence packing efficiency in the liquid crystalline phase.

- Benchmarking : Compare computed parameters (e.g., HOMO-LUMO gap, torsional angles) with experimental data (DSC, XRD) from structurally similar compounds like 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate .

Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:

- NMR :

- Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z 361.4767 for C₂₄H₂₇NO₂) validates molecular formula .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and cyano group (~2230 cm⁻¹) confirm functional groups .

Advanced: What strategies mitigate side reactions during the introduction of the cyano group in the synthesis?

Answer:

- Protective groups : Use TMS (trimethylsilyl) protection for the phenol group before cyanation to prevent unwanted nucleophilic substitution.

- Catalytic systems : Employ CuCN or Pd-catalyzed cyanation (e.g., Rosenmund-von Braun reaction) for regioselective introduction.

- Solvent control : Polar aprotic solvents (DMF, acetonitrile) minimize hydrolysis of intermediate nitriles.

Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and quench unreacted reagents with aqueous NH₄Cl .

Basic: What are the key physicochemical properties (e.g., logP, density) critical for formulation in drug delivery systems?

Answer:

- logP : Estimated ~4.5 (via computational tools like ChemDraw), indicating moderate lipophilicity suitable for lipid-based nanoparticles.

- Density : 1.11 g/cm³ (experimental), relevant for centrifugal separation during nanoemulsion preparation.

- Melting point : Predicted ~120–130°C (DSC), informing solid dispersion techniques for solubility enhancement .

Advanced: How do structural modifications (e.g., varying alkyl chain length) affect the compound’s biological activity in target validation studies?

Answer:

- Alkyl chain elongation : Increasing the butyl chain to pentyl or hexyl enhances membrane permeability (via logP increase) but may reduce aqueous solubility.

- Fluorine substitution : Meta-fluorine vs. para-fluorine positioning alters hydrogen bonding with target proteins (e.g., kinase inhibitors).

- In vitro assays : Compare IC₅₀ values in cell-based models (e.g., cancer lines) using analogs like 4-(4-propylcyclohexyl)phenyl derivatives. SAR analysis reveals optimal chain length (C4–C6) for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.